L-Aspartic acid, N-L-ornithyl-
Overview
Description
L-Aspartic acid, N-L-ornithyl- is a compound formed by the combination of L-aspartic acid and L-ornithine. This compound is known for its role in various biochemical processes, particularly in the management of hepatic encephalopathy. It is ingested as a crystalline salt, where the L-ornithine and L-aspartic acid hydrogen bond separates upon dissolution or exposure to gastric acidity .
Mechanism of Action
Target of Action
The primary targets of L-Aspartic acid, N-L-ornithyl-, also known as L-Ornithine-L-aspartate (LOLA), are the liver, kidney, and muscle . These organs play a significant role in the urea cycle, which is crucial for the metabolism of L-Aspartic acid, N-L-ornithyl- .
Mode of Action
L-Aspartic acid, N-L-ornithyl- interacts with its targets primarily through the urea cycle . Both L-ornithine and L-aspartate, the constituent amino acids of L-Aspartic acid, N-L-ornithyl-, enter the urea cycle and help to produce glutamine and urea, thereby reducing the levels of ambient ammonia .
Biochemical Pathways
L-Aspartic acid, N-L-ornithyl- affects the urea cycle and the glutamine synthetic pathway . These pathways are essential for the detoxification of ammonia, a byproduct of protein metabolism. L-Aspartic acid, N-L-ornithyl- helps to convert ammonia into less toxic substances like urea and glutamine, which can be safely excreted from the body .
Pharmacokinetics
The pharmacokinetics of L-Aspartic acid, N-L-ornithyl- involves its absorption, distribution, metabolism, and excretion (ADME). L-Aspartic acid, N-L-ornithyl- is readily absorbed and metabolized. Its impact on healthy brain energy metabolism is minimal due to systemic clearance and the blood-brain barrier .
Result of Action
The primary result of the action of L-Aspartic acid, N-L-ornithyl- is the reduction of circulating ammonia levels . This leads to improvements in mental state in patients with hepatic encephalopathy, a condition characterized by confusion and altered level of consciousness due to liver failure .
Action Environment
The action, efficacy, and stability of L-Aspartic acid, N-L-ornithyl- can be influenced by various environmental factors. For instance, the presence of other amino acids and the pH of the environment can affect the dissociation of L-Aspartic acid, N-L-ornithyl- into its constituent amino acids . Furthermore, the effectiveness of L-Aspartic acid, N-L-ornithyl- can be affected by the overall health status of the liver, kidney, and muscle .
Biochemical Analysis
Biochemical Properties
“L-Aspartic acid, N-L-ornithyl-” is involved in numerous biochemical reactions. Aspartic acid, one of the components of this compound, is a non-essential amino acid discovered by hydrolysis of asparagine . It exists in two isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), with L-Asp being the main form . L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .
Cellular Effects
The effects of “L-Aspartic acid, N-L-ornithyl-” on cells are diverse and significant. L-Asp, for instance, is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance .
Molecular Mechanism
“L-Aspartic acid, N-L-ornithyl-” exerts its effects at the molecular level through various mechanisms. For example, L-Asp is transformed to oxaloacetate, which can enter the Kreb’s cycle . It also plays a role in the biosynthesis of the aspartic family of amino acids .
Metabolic Pathways
“L-Aspartic acid, N-L-ornithyl-” is involved in several metabolic pathways. L-Asp, for instance, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It can also be converted to asparagine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Aspartic acid, N-L-ornithyl- can be synthesized through the condensation of L-aspartic acid and L-ornithine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of L-aspartic acid and the amino group of L-ornithine.
Industrial Production Methods: Industrial production of L-Aspartic acid, N-L-ornithyl- involves enzymatic processes where specific enzymes catalyze the reaction between L-aspartic acid and L-ornithine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid, N-L-ornithyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products: The major products formed from these reactions include various derivatives of L-Aspartic acid, N-L-ornithyl- that have modified functional groups, enhancing their biochemical properties .
Scientific Research Applications
L-Aspartic acid, N-L-ornithyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and peptides.
Biology: The compound plays a role in metabolic pathways and is used in studies related to amino acid metabolism.
Comparison with Similar Compounds
L-Ornithine: A precursor in the urea cycle, involved in ammonia detoxification.
L-Aspartic Acid: An amino acid involved in the synthesis of other amino acids and in the urea cycle.
L-Ornithine-L-Aspartate: A combination of L-ornithine and L-aspartic acid, used similarly in the management of hepatic encephalopathy.
Uniqueness: L-Aspartic acid, N-L-ornithyl- is unique due to its combined properties of both L-ornithine and L-aspartic acid, making it effective in reducing ammonia levels and supporting metabolic functions. Its dual role in the urea cycle and neurotransmitter pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426790 | |
Record name | L-Aspartic acid, N-L-ornithyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-72-2 | |
Record name | L-Aspartic acid, N-L-ornithyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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